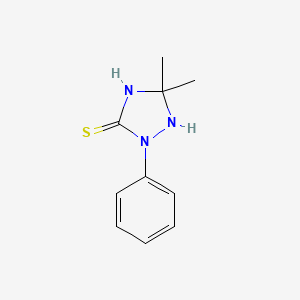

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound with the molecular formula C10H13N3S. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.

Mécanisme D'action

Target of Action

The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .

Result of Action

The inhibition of AChE by this compound leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different thioether derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, each with distinct chemical and physical properties .

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that compounds within the 1,2,4-triazole family, including 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, exhibit significant antibacterial properties. These compounds have been shown to inhibit bacterial growth effectively against various strains, making them potential candidates for developing new antibiotics .

Case Study:

A study conducted on derivatives of triazole compounds demonstrated their effectiveness against resistant bacterial strains. The synthesized derivatives were tested in vitro and showed promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through molecular docking studies which suggest that it can act as an inhibitor of specific cancer pathways such as PI3K/AKT. This inhibition is crucial in the proliferation of cancer cells .

Case Study:

In vitro studies highlighted that derivatives containing the triazole moiety exhibited significant antiproliferative effects on various cancer cell lines including leukemia and melanoma. These findings indicate the potential for developing new cancer treatments based on triazole derivatives .

Fungicidal Activity

The triazole ring is known for its fungicidal properties. Compounds like this compound have been evaluated for their efficacy in controlling fungal pathogens in crops .

Case Study:

Field trials have shown that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops such as wheat and barley. These findings support the use of triazole derivatives in agricultural practices to enhance crop protection and yield .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents can lead to enhanced potency against targeted biological pathways.

| Modification | Effect |

|---|---|

| Substituting at position 5 | Increased hydrophobicity improves binding affinity to target proteins |

| Variations in phenyl group | Altered electronic properties enhance antibacterial activity |

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazolethiones: These compounds share a similar triazole ring structure but differ in their substituents.

Thiazolidines: These compounds have a sulfur atom in the ring and exhibit similar biological activities.

Uniqueness

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which enhances its stability and bioactivity compared to other similar compounds. Its distinct chemical structure allows for diverse applications in various fields of research .

Activité Biologique

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (DMPTT) is a heterocyclic compound characterized by its unique chemical structure, which includes a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological activities.

- Molecular Formula : C10H13N3S

- CAS Number : 39263-68-8

- Structure : The compound features a triazolidine ring that contributes to its reactivity and interaction with biological targets.

The primary biological activity of DMPTT is attributed to its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, DMPTT increases the levels of acetylcholine in synaptic clefts, which can lead to enhanced cholinergic transmission. This mechanism underlies its potential therapeutic applications in neurological disorders.

Target Enzyme

- Acetylcholinesterase (AChE) : The inhibition of AChE disrupts normal neurotransmission and can lead to prolonged muscle contraction and altered physiological responses .

Biological Activities

DMPTT exhibits a range of biological activities, including:

1. Antimicrobial Properties

Research indicates that DMPTT possesses significant antimicrobial and antifungal activities. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Antioxidant Activity

Studies have demonstrated that DMPTT exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases .

3. Anti-inflammatory Effects

DMPTT has potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways is an area of ongoing research.

4. Anticancer Potential

Preliminary studies suggest that DMPTT may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Study 1: AChE Inhibition

In a study assessing the inhibitory effects on AChE, DMPTT was found to have a significant IC50 value indicating potent activity against the enzyme. This suggests its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Study 2: Antimicrobial Efficacy

A series of tests were conducted on DMPTT against various microbial strains. Results indicated that DMPTT exhibited higher antimicrobial activity than standard antibiotics against certain resistant strains, highlighting its potential as a new antimicrobial agent .

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of DMPTT was evaluated using DPPH radical scavenging assays. The results showed that DMPTT effectively scavenged free radicals, comparable to established antioxidants like gallic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | AChE Inhibition |

|---|---|---|---|

| DMPTT | Triazolidine | Antimicrobial, Antioxidant, Anti-inflammatory | Significant |

| 1,2,4-Triazolethiones | Triazole derivatives | Anticancer, Antioxidant | Moderate |

| Thiazolidines | Sulfur-containing rings | Anti-inflammatory | Weak |

Propriétés

IUPAC Name |

5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGNHJAOYPHKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=S)N(N1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.